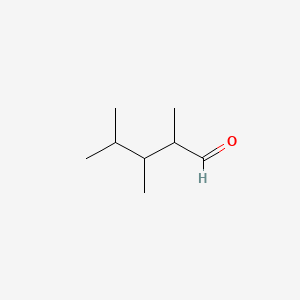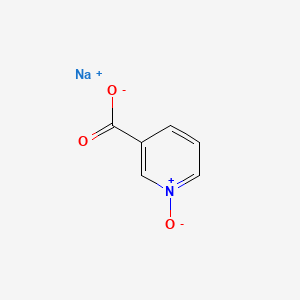![molecular formula C25H20ClN3O2 B13746076 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- CAS No. 2786-85-8](/img/no-structure.png)
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- is a complex organic compound with the molecular formula C25H20ClN3O2 and a molecular weight of 429.9 g/mol . This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the production of dyes and pigments.
Vorbereitungsmethoden
The synthesis of 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- typically involves a multi-step process. One common method includes the diazotization of 5-chloro-2-methylaniline followed by coupling with 3-hydroxy-2-naphthoic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bond. Industrial production methods may involve large-scale batch reactors where the reactants are carefully monitored and controlled to maintain consistency and quality of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The azo group can be reduced to form corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a model compound in studying azo dye chemistry and the effects of substituents on azo bond stability.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments, particularly in imaging and as a therapeutic agent.
Industry: It is widely used in the production of dyes and pigments for textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of this compound involves its ability to interact with various molecular targets through its azo and hydroxyl groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties and reactivity. The molecular pathways involved often include electron transfer processes and interactions with nucleophiles and electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- include other azo dyes such as:
- 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-
- 2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-
These compounds share similar structural features but differ in their substituents, which can affect their color properties and reactivity. The uniqueness of 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- lies in its specific substituent pattern, which imparts distinct color properties and reactivity .
Eigenschaften
CAS-Nummer |
2786-85-8 |
|---|---|
Molekularformel |
C25H20ClN3O2 |
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
4-[(5-chloro-2-methylphenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-7-3-6-10-21(15)27-25(31)20-13-17-8-4-5-9-19(17)23(24(20)30)29-28-22-14-18(26)12-11-16(22)2/h3-14,30H,1-2H3,(H,27,31) |
InChI-Schlüssel |
FVCHXOWNCNHXHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)

![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)




![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)

